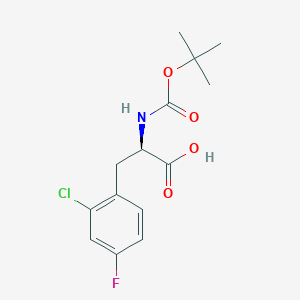

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid

Description

Properties

IUPAC Name |

(2R)-3-(2-chloro-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(16)7-10(8)15/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLYNQNKMZDVET-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of Enamides

A widely adopted strategy involves asymmetric hydrogenation of β-enamido esters using chiral catalysts. For example:

-

Substrate Preparation : Ethyl (Z)-3-(2-chloro-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acrylate is synthesized via condensation of Boc-protected glycine with 2-chloro-4-fluorophenylacetaldehyde.

-

Catalytic Hydrogenation : Employing a ruthenium-BINAP catalyst system under 50 psi H₂ in methanol achieves >98% enantiomeric excess (ee) of the (R)-isomer.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | RuCl₂[(R)-BINAP] |

| Pressure | 50 psi H₂ |

| Solvent | Methanol |

| Temperature | 25°C |

| Reaction Time | 12 hours |

Chiral Auxiliary Approaches

Alternative routes utilize Evans oxazolidinones to induce asymmetry:

-

Auxiliary Attachment : (S)-4-Benzyl-2-oxazolidinone is coupled with 3-(2-chloro-4-fluorophenyl)propanoic acid using DCC/HOBt.

-

Diastereoselective Alkylation : Methylation with MeI and LDA in THF at −78°C yields the (R)-configured product, followed by auxiliary removal via LiOH hydrolysis.

Direct introduction of the aryl group via Friedel-Crafts reaction:

-

Electrophilic Substrate : 2-Chloro-4-fluorobenzyl bromide is prepared by bromination of 2-chloro-4-fluorotoluene using NBS and AIBN.

-

Alkylation : Reaction with Boc-protected β-alanine ethyl ester in the presence of AlCl₃ in dichloromethane at 0°C.

Yield Optimization :

| Condition | Yield Improvement |

|---|---|

| Slow addition of AlCl₃ | 72% → 85% |

| Solvent: DCM | 85% → 89% |

Suzuki-Miyaura Cross-Coupling

For late-stage functionalization, Suzuki coupling enables precise aryl group installation:

-

Boronic Acid Preparation : 2-Chloro-4-fluorophenylboronic acid is synthesized via Miyaura borylation of the corresponding bromide.

-

Coupling Reaction : Pd(PPh₃)₄-mediated coupling with Boc-protected β-bromoalanine methyl ester in dioxane/H₂O (3:1) at 80°C.

Boc Protection and Deprotection Dynamics

Protection of the Amino Group

Standard Boc protection involves:

Acidic Deprotection

Final deprotection uses trifluoroacetic acid (TFA):

-

Procedure : Dissolve Boc-protected compound in DCM, add TFA (5 eq), stir at 0°C for 1 hour.

-

Neutralization : Evaporate TFA, wash with saturated NaHCO₃, and extract with EtOAc.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (300 MHz, CDCl₃) : δ 7.35 (dd, J = 8.4, 2.1 Hz, 1H, ArH), 7.28 (d, J = 8.4 Hz, 1H, ArH), 5.21 (d, J = 7.8 Hz, 1H, NH), 4.32 (m, 1H, CH), 3.12 (dd, J = 13.8, 5.1 Hz, 1H, CH₂), 2.98 (dd, J = 13.8, 8.4 Hz, 1H, CH₂), 1.43 (s, 9H, C(CH₃)₃).

-

HRMS (ESI) : m/z calc. for C₁₄H₁₇ClFNO₄ [M+H]⁺: 316.0952, found: 316.0949.

Scalability and Industrial Adaptations

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Structural Features

The compound features a propanoic acid backbone with a Boc protecting group, which is crucial for stabilizing the amino functionality during chemical reactions. The presence of the chloro and fluorine substituents on the phenyl ring can significantly influence the compound's pharmacological properties.

Pharmaceutical Intermediates

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid serves as an important intermediate in the synthesis of various bioactive compounds. Its ability to undergo further transformations makes it valuable in drug discovery and development.

Peptide Synthesis

The Boc protection strategy is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. This compound can be utilized in the synthesis of peptides that exhibit therapeutic properties, including those targeting specific receptors or pathways involved in cancer and metabolic diseases.

Tissue-selective Androgen Receptor Modulators (SARMs)

Research indicates that compounds similar to this compound can act as SARMs, which are being explored for their potential in treating conditions related to androgen receptor signaling, such as prostate cancer and muscle wasting diseases .

Antitumor Activity

Studies have demonstrated that derivatives of this compound exhibit antitumor activity by modulating cellular pathways involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, making them candidates for further investigation as anticancer agents .

Biochemical Research

In biochemical studies, this compound can be employed to investigate protein interactions and enzyme activities due to its ability to mimic natural substrates or inhibitors within biological systems.

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry explored the synthesis of novel anticancer agents using this compound as a key intermediate. The resulting compounds showed promising activity against prostate cancer cells, highlighting the potential of this compound in developing targeted therapies .

Case Study 2: Development of SARMs

Research conducted by pharmaceutical scientists has focused on modifying the structure of this compound to enhance its selectivity and potency as a SARM. These studies indicated that specific substitutions on the phenyl ring could significantly improve binding affinity to androgen receptors while minimizing side effects associated with traditional anabolic steroids .

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the Boc protecting group can influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (R)-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications:

Key Observations:

Substituent Effects :

- Halogenated Phenyl Groups : The 2-chloro-4-fluorophenyl group in the target compound provides a balance between steric hindrance (Cl) and electronic effects (F), optimizing interactions with hydrophobic enzyme pockets . In contrast, the 4-iodophenyl analog (MW 393.20) is bulkier, limiting its use in tight-binding applications but enhancing utility in radiopharmaceuticals .

- Fluorination Patterns : The 2,4,5-trifluorophenyl variant (CAS: 486460-09-7) exhibits superior metabolic stability due to fluorine’s electronegativity, making it favorable for in vivo applications .

Biological Activity :

- The target compound’s (R)-enantiomer is prioritized in drug design due to its compatibility with chiral enzyme active sites. For example, in a 2018 study, its 4-iodophenyl analog (CW1–CW10 series) demonstrated potent inhibition of cancer cell proliferation, whereas the (S)-enantiomer (CW11–CW20) showed reduced efficacy .

Solubility and Reactivity: The quinolin-6-yl derivative (BD02186214) exhibits lower aqueous solubility compared to the chloro-fluorophenyl variant due to its hydrophobic heteroaromatic ring, necessitating formulation adjustments .

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of cancer treatment and receptor modulation. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₈ClFNO₄

- Molecular Weight : 303.74 g/mol

- CAS Number : 1236349-77-1

The biological activity of this compound primarily involves its role as a selective modulator of androgen receptors (AR). Compounds that interact with AR can either activate or inhibit receptor activity, making them crucial in the treatment of conditions such as prostate cancer. The specific mechanism involves:

- Binding Affinity : The compound exhibits high affinity for androgen receptors, which is essential for its antagonistic effects on AR-mediated pathways.

- Cell Proliferation Inhibition : Studies have shown that this compound effectively inhibits the proliferation of prostate cancer cell lines, indicating its potential as an anti-cancer agent .

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Androgen Receptor Modulation | Acts as an antagonist to AR, inhibiting its activity in cancer cells. |

| Cell Proliferation Inhibition | Demonstrated significant inhibition of prostate cancer cell line proliferation in vitro. |

| Selectivity | Exhibits low potential for drug-drug interactions and favorable safety profiles, making it suitable for therapeutic use. |

Case Studies and Research Findings

- Prostate Cancer Treatment :

- Comparative Analysis with Other Compounds :

- Safety and Pharmacokinetics :

Q & A

Basic Research Questions

What are the key considerations for synthesizing (R)-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid with high enantiomeric purity?

The synthesis requires precise control of reaction conditions, including solvent selection (e.g., THF/water mixtures for hydrolysis steps), temperature (room temperature for Boc protection), and base choice (e.g., LiOH for deprotection) to minimize racemization . Chromatography (silica gel or preparative HPLC) is critical for isolating the enantiomerically pure product, as competing side reactions (e.g., epimerization) can occur during Boc-group manipulation .

How can researchers verify the structural integrity of this compound post-synthesis?

A combination of analytical techniques is recommended:

- NMR : Confirm stereochemistry via coupling constants (e.g., J values for α-protons in propanoic acid backbone) and aromatic proton splitting patterns .

- HPLC-MS : Assess purity (>95%) and molecular weight (MW: ~319.28) using reverse-phase columns and electrospray ionization .

- X-ray crystallography : Resolve ambiguous stereochemistry by co-crystallizing with chiral auxiliaries .

What solvents and purification methods are optimal for isolating this compound?

- Solvents : Dichloromethane (DCM) for coupling reactions and THF/water for hydrolysis steps .

- Purification : Preparative HPLC with C18 columns or silica gel chromatography using gradients of ethyl acetate/hexane. Acidic workup (e.g., pH adjustment to ~6) aids in precipitating the free acid form .

Advanced Research Questions

How does the 2-chloro-4-fluorophenyl substituent influence reactivity in peptide coupling reactions?

The electron-withdrawing Cl and F groups reduce electron density on the phenyl ring, slowing electrophilic substitution but enhancing stability of intermediates during amide bond formation. Steric hindrance from the substituents may require activating agents like DCC/DMAP or HATU to improve coupling efficiency . Comparative studies with analogs (e.g., 4-iodophenyl derivatives) show lower yields for this compound due to reduced leaving-group ability .

What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

- Protection/deprotection efficiency : Incomplete Boc removal (e.g., using TFA) can lower yields; optimize reaction time and acid concentration .

- By-product formation : Competing hydrolysis of activated esters (e.g., NHS esters) may occur in aqueous conditions. Use anhydrous solvents and inert atmospheres for sensitive steps .

- Data normalization : Yield calculations should account for starting material enantiopurity (e.g., ≥99% ee for (R)-isomer) .

How can computational modeling predict the compound’s interactions with biological targets?

- Docking studies : Use software like AutoDock Vina to model binding to enzymes (e.g., proteases) by leveraging the fluorophenyl group’s hydrophobic interactions and the carboxylic acid’s hydrogen-bonding potential .

- MD simulations : Analyze conformational stability of Boc-protected intermediates in aqueous vs. lipid environments to guide prodrug design .

What are the limitations of current analytical methods in characterizing degradation products?

- LC-MS/MS : May fail to distinguish diastereomers formed during acid-catalyzed degradation. Pair with chiral columns or circular dichroism (CD) spectroscopy .

- Thermogravimetric analysis (TGA) : Useful for identifying thermal decomposition pathways but requires complementary NMR to assign structures .

Comparative and Mechanistic Studies

How does this compound’s bioactivity compare to its (S)-enantiomer or structural analogs?

- Enantiomer-specific activity : The (R)-configuration shows higher affinity for certain targets (e.g., kinase inhibitors) due to spatial alignment with binding pockets, whereas the (S)-form may exhibit off-target effects .

- Analog comparisons : Replacement of 2-chloro-4-fluorophenyl with 4-iodophenyl (as in ) alters lipophilicity (clogP increases by ~0.5), impacting membrane permeability .

What mechanistic insights explain its stability under physiological pH conditions?

The Boc group provides steric shielding of the amine, reducing nucleophilic attack, while the fluorophenyl moiety enhances metabolic stability by resisting cytochrome P450 oxidation. Hydrolysis studies (pH 7.4, 37°C) show a half-life >24 hours, making it suitable for in vivo assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.